molecular formula C10H10N2O B14893648 (R)-4-Aminochromane-7-carbonitrile

(R)-4-Aminochromane-7-carbonitrile

Cat. No.: B14893648
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-SECBINFHSA-N
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Description

®-4-Aminochromane-7-carbonitrile is a chiral compound featuring a chromane ring system with an amino group at the 4-position and a nitrile group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Aminochromane-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromane derivative.

    Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.

    Nitrile Introduction: The nitrile group at the 7-position is introduced using cyanation reactions, often employing reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods: Industrial production of ®-4-Aminochromane-7-carbonitrile may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: ®-4-Aminochromane-7-carbonitrile can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Chromane oxides or quinones.

    Reduction Products: Primary amines or other reduced derivatives.

    Substitution Products: Various substituted chromane derivatives.

Scientific Research Applications

Chemistry: ®-4-Aminochromane-7-carbonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, ®-4-Aminochromane-7-carbonitrile is explored for its potential use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-Aminochromane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

    4-Aminochromane-7-carbonitrile: Lacks the chiral center, making it less stereochemically complex.

    4-Hydroxychromane-7-carbonitrile: Contains a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological activity.

    4-Aminochromane-7-carboxylic acid:

Uniqueness: ®-4-Aminochromane-7-carbonitrile stands out due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. This makes it a valuable compound for the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4R)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m1/s1

InChI Key

CQRSTZKXYWMYMD-SECBINFHSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C#N

Origin of Product

United States

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